sodium;2,4-diaminobenzenesulfonate
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Overview
Description
Sodium 2,4-diaminobenzenesulfonate is an organic compound with the molecular formula C₆H₇N₂NaO₃S. It is a sodium salt derivative of 2,4-diaminobenzenesulfonic acid. This compound is known for its applications in various chemical processes and industries, particularly in the synthesis of waterborne polyurethanes and other polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium 2,4-diaminobenzenesulfonate typically involves the sulfonation of 2,4-diaminobenzene. The process begins with the nitration of benzene to form 2,4-dinitrobenzene, followed by reduction to yield 2,4-diaminobenzene. The final step involves sulfonation using sulfuric acid, followed by neutralization with sodium hydroxide to obtain the sodium salt .
Industrial Production Methods: In industrial settings, the production of sodium 2,4-diaminobenzenesulfonate can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,4-diaminobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Strong bases like sodium hydroxide or potassium hydroxide are typically employed.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Sodium 2,4-diaminobenzenesulfonate has a wide range of applications in scientific research:
Biology: The compound is utilized in the preparation of various biochemical reagents and dyes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of dyes, textiles, paper, and paints.
Mechanism of Action
The mechanism of action of sodium 2,4-diaminobenzenesulfonate involves its ability to act as a nucleophile in various chemical reactions. The amino groups on the benzene ring facilitate nucleophilic substitution reactions, while the sulfonate group enhances the compound’s solubility in water. This dual functionality makes it a valuable intermediate in the synthesis of polymers and other complex molecules .
Comparison with Similar Compounds
- Sodium 2,5-diaminobenzenesulfonate
- Sodium 3,4-diaminobenzenesulfonate
- Sodium 2,4-diaminotoluenesulfonate
Comparison: Sodium 2,4-diaminobenzenesulfonate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and solubility properties. Compared to its analogs, it offers better performance in the synthesis of waterborne polyurethanes, providing superior mechanical properties and water resistance .
Properties
IUPAC Name |
sodium;2,4-diaminobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S.Na/c7-4-1-2-6(5(8)3-4)12(9,10)11;/h1-3H,7-8H2,(H,9,10,11);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSWTEPAYPNWDV-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N)N)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N2NaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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